molecular formula C17H21N3O B2827733 (3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448030-31-6

(3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2827733
CAS RN: 1448030-31-6
M. Wt: 283.375
InChI Key: SHBWKTGUQHQVMT-UHFFFAOYSA-N
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Description

(3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry

Adamantane derivatives exhibit remarkable properties in medicinal chemistry. Researchers have explored their potential as drug candidates due to their structural rigidity, which enhances binding affinity and selectivity. Specifically, “6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine” could serve as a scaffold for designing novel antiviral, anticancer, or anti-inflammatory agents. Its unique arrangement allows for targeted interactions with biological receptors, making it an exciting avenue for drug development .

Anticancer Activity

In recent studies, thiazolopyrimidine derivatives (including our compound of interest) demonstrated excellent anticancer activity against human cancer cell lines. These derivatives induced apoptosis by inhibiting cyclin-dependent kinase (CDK) enzymes. Their potential as cancer therapeutics warrants further investigation .

Catalyst Development

The robust adamantane core lends itself to catalyst design. Researchers have explored modified adamantane derivatives as ligands for transition metal complexes. These complexes can catalyze various reactions, including asymmetric transformations, cross-coupling, and C–H activation. Our compound’s unique structure may contribute to the development of efficient and selective catalysts .

Nanomaterials

Adamantane-based nanomaterials have gained attention due to their stability and tunable properties. By functionalizing the pyrrolo[3,4-d]pyrimidine moiety, scientists can create nanostructures with applications in drug delivery, imaging, and sensors. The rigid adamantane framework ensures robust materials that withstand harsh conditions .

Selective C–H Functionalization

The strong C–H bonds within adamantane derivatives pose a challenge for functionalization. However, recent advances in radical-based reactions have enabled direct conversion of adamantane C–H bonds to C–C bonds. Researchers have explored alkenes, alkynes, arenes, and carbonyl groups as functional groups incorporated into the adamantane scaffold. Understanding these reactions can inform C–H functionalization strategies for other substrates as well .

Synthetic Strategies

Efficient synthesis of 1,2-disubstituted adamantane derivatives remains a topic of interest. Researchers have achieved this through total synthesis or ring expansion/contraction reactions of corresponding adamantane homologues. These synthetic pathways contribute to the availability of diverse adamantane-based compounds for further exploration .

properties

IUPAC Name

1-adamantyl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-16(20-8-14-7-18-10-19-15(14)9-20)17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBWKTGUQHQVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC5=CN=CN=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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